molecular formula C9H8O6 B151957 5-endo-Carboxyendothall anhydride CAS No. 127311-90-4

5-endo-Carboxyendothall anhydride

Cat. No. B151957
CAS RN: 127311-90-4
M. Wt: 212.16 g/mol
InChI Key: GQOKHYKFPZJCCC-UKFBFLRUSA-N
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Description

5-endo-Carboxyendothall anhydride, also known as CCEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a cyclic anhydride that is synthesized from endothall, a herbicide commonly used in agriculture. CCEA has been shown to have unique biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 5-endo-Carboxyendothall anhydride is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. This inhibition can lead to various physiological effects, such as muscle weakness and respiratory distress.
Biochemical and Physiological Effects:
This compound has been shown to have unique biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, this compound has been shown to have antioxidant properties and to modulate the activity of certain ion channels in the body. These effects make this compound a promising candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-endo-Carboxyendothall anhydride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield under optimized conditions. Additionally, this compound has unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 5-endo-Carboxyendothall anhydride. One area of interest is the development of new drugs and materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and toxicity of this compound in humans, as well as its potential environmental impact.

Synthesis Methods

The synthesis of 5-endo-Carboxyendothall anhydride involves the reaction of endothall with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction takes place under high temperatures and results in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of the reactants.

Scientific Research Applications

5-endo-Carboxyendothall anhydride has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, such as cyclic lactones and esters. This makes this compound a valuable tool for the development of new drugs and materials.

properties

CAS RN

127311-90-4

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

(1R,2S,6R,7S,8R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid

InChI

InChI=1S/C9H8O6/c10-7(11)2-1-3-4-5(6(2)14-3)9(13)15-8(4)12/h2-6H,1H2,(H,10,11)/t2-,3-,4-,5-,6+/m1/s1

InChI Key

GQOKHYKFPZJCCC-UKFBFLRUSA-N

Isomeric SMILES

C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)OC3=O)C(=O)O

SMILES

C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O

Canonical SMILES

C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O

synonyms

4,7-Epoxyisobenzofuran-5-carboxylic acid, octahydro-1,3-dioxo-, (3a-al pha,4-beta,5-alpha,7-beta,7a-alpha)-

Origin of Product

United States

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